Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)
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Overview
Description
DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) is a chiral ruthenium complex widely used in asymmetric catalysis. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) typically involves the reaction of ruthenium precursors with the chiral ligand (S)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) undergoes various types of reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It is commonly used in asymmetric hydrogenation reactions.
Substitution: The complex can participate in ligand exchange reactions.
Common Reagents and Conditions
Common reagents used with this compound include hydrogen gas for hydrogenation reactions, and various organic substrates for asymmetric synthesis. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from reactions involving this compound are often chiral molecules, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Chemistry
In chemistry, this compound is extensively used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules. Its high enantioselectivity makes it a preferred choice for producing enantiomerically pure compounds .
Biology and Medicine
In biology and medicine, the compound’s ability to catalyze the formation of chiral molecules is leveraged in the synthesis of active pharmaceutical ingredients (APIs). These APIs are essential for developing drugs with specific therapeutic effects .
Industry
Industrially, the compound is used in the production of fine chemicals and agrochemicals. Its efficiency and selectivity help in reducing production costs and improving the quality of the final products .
Mechanism of Action
The mechanism of action of DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) involves the coordination of the ruthenium center with the chiral ligand, which facilitates the transfer of hydrogen atoms in asymmetric hydrogenation reactions. The chiral environment created by the ligand ensures that the hydrogen atoms are added to the substrate in a specific orientation, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
- DIACETATO[®-(+)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II)
- DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-4,4’-BI-1,3-BENZODIOXOLE]RUTHENIUM(II)
- DIACETATO[®-(+)-2,2’-BIS(DIPHENYLPHOSPHINO)-4,4’-BI-1,3-BENZODIOXOLE]RUTHENIUM(II)
Uniqueness
The uniqueness of DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) lies in its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Its ability to produce enantiomerically pure products with high yields makes it a valuable tool in both academic research and industrial applications .
Properties
IUPAC Name |
acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPLACAJUYPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O4P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142962-95-6 |
Source
|
Record name | (S)-Ru(OAc)2(H8-BINAP) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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